![molecular formula C12H19NO3 B1478622 1-ethyl-2-oxooctahydroquinoline-4a(2H)-carboxylic acid CAS No. 2098097-77-7](/img/structure/B1478622.png)
1-ethyl-2-oxooctahydroquinoline-4a(2H)-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed synthetic pathways to create derivatives of quinoline carboxylic acids, investigating their biological activities. For example, the synthesis of 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids from a versatile intermediate, 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has been reported, showing the compounds' in vitro biological activities (Ziegler et al., 1988). Similarly, the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been explored, with some derivatives showing significant activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Structural Analysis and Properties
In the realm of structural analysis, the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate have been conducted. These studies provide detailed insights into the molecular and electronic structure of quinoline derivatives, contributing to a deeper understanding of their chemical properties and potential interactions (Filali Baba et al., 2019).
Complexation and Anticancer Activity
Furthermore, research has also focused on the complexation of transition metal ions by nalidixic acid and related methoxyquinolones, analyzing how these interactions influence the compounds' partition coefficients and suggesting implications for their antibacterial activity. This research supports the notion that lipid solubility is not a major determinant in the mechanism of action for these compounds, highlighting the importance of drug-metal complexes (Bailey et al., 1984). Additionally, novel derivatives have been synthesized and evaluated for their anticancer activity against breast cancer cell lines, indicating the potential therapeutic applications of quinoline carboxylic acids in oncology (Gaber et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-2-oxo-4,5,6,7,8,8a-hexahydro-3H-quinoline-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-13-9-5-3-4-7-12(9,11(15)16)8-6-10(13)14/h9H,2-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGXFSNSGJAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCC2(CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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